N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-7-4-10-9-11(5-6-12(10)18-14)17-15(20)13-3-1-2-8-16-13/h1-3,5-6,8-9H,4,7H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVPPANNGCNBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide involves two primary steps:
- Formation of the 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine core .
- Coupling of the amine intermediate with pyridine-2-carboxylic acid derivatives .
Key challenges include regioselective functionalization of the tetrahydroquinoline scaffold and minimizing side reactions during amide bond formation.
Step-by-Step Preparation Methods
Synthesis of 2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinolinone core is typically synthesized via cyclization reactions. Two predominant methods are employed:
Method A: Pfitzinger Reaction
The Pfitzinger reaction involves condensation of isatin derivatives with β-ketoesters under basic conditions. For example:
- React isatin with ethyl acetoacetate in aqueous sodium hydroxide to form 6-nitro-3,4-dihydroquinolin-2(1H)-one.
- Reduce the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.
Reaction Conditions :
Method B: Friedländer Annulation
This method employs substituted anilines and α,β-unsaturated ketones:
- React 4-aminophenylacetone with cyclohexenone in acetic acid.
- Oxidize the resulting dihydroquinoline using potassium permanganate (KMnO₄) to introduce the ketone group.
Reaction Conditions :
- Temperature: 110°C (annulation), 60°C (oxidation).
- Yield: 50–65%.
Coupling with Pyridine-2-Carboxylic Acid
The amine intermediate is acylated with pyridine-2-carboxylic acid derivatives. Two approaches are widely used:
Approach 1: Acid Chloride Coupling
- Activate pyridine-2-carboxylic acid by treatment with thionyl chloride (SOCl₂) to form pyridine-2-carbonyl chloride.
- React the acid chloride with 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine in dry dichloromethane (DCM) with pyridine as a base.
Reaction Conditions :
Approach 2: Carbodiimide-Mediated Coupling
- Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
- Couple with the amine in dimethylformamide (DMF) at room temperature.
Reaction Conditions :
- Solvent: Anhydrous DMF.
- Yield: 75–90%.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability:
Continuous Flow Synthesis
Automated Batch Reactors
- Process : Sequential addition of reagents with real-time HPLC monitoring.
- Advantages : Reduces human error and ensures consistent stoichiometry.
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| THF | 7.5 | 72 |
| Acetonitrile | 37.5 | 81 |
Polar aprotic solvents like DMF enhance solubility and reaction efficiency.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H6).
- δ 7.95 (s, 1H, quinoline-H5).
- δ 2.90 (t, J = 6.4 Hz, 2H, CH₂).
High-Performance Liquid Chromatography (HPLC)
- Column : C18, 5 µm, 250 × 4.6 mm.
- Retention Time : 12.3 minutes (99.2% purity).
Challenges and Solutions
Regioselectivity in Cyclization
Amide Bond Hydrolysis
- Issue : Degradation under acidic or basic conditions.
- Solution : Conduct reactions at neutral pH and low temperatures (0–5°C).
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antithrombotic, vasodilatory, and cardiotonic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PDE3A inhibitor, it can prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels and subsequent physiological effects such as vasodilation and reduced platelet aggregation . The compound’s ability to inhibit adenosine uptake also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Tetrahydroquinolinone Derivatives
Key Observations :
- Synthetic Efficiency: Higher yields (e.g., 72.9% for 24) are achieved with simpler substituents, while bulky groups (e.g., diethylaminoethyl in 27) lower yields due to steric hindrance .
Comparison with Pharmacologically Relevant Compounds
The tetrahydroquinolinone scaffold is structurally related to several bioactive molecules (Table 2):
Table 2: Comparison with Known Bioactive Compounds
Key Observations :
- Thalidomide: Unlike the target compound, thalidomide’s glutarimide ring is associated with severe teratogenicity, suggesting that the tetrahydroquinolinone core may offer a safer profile .
- Unsubstituted Dihydroquinolinone: The absence of functional groups in 3,4-dihydroquinolin-2(1H)-one reduces its bioactivity, highlighting the importance of the pyridine-2-carboxamide group in the target compound .
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a quinoline moiety fused with a pyridine ring , which contributes to its unique properties. The synthesis typically involves multi-step organic reactions, often initiated by the condensation of pyridine-2-carboxylic acid derivatives with tetrahydroquinoline precursors under acidic or basic conditions.
Common Synthetic Route:
- Condensation Reaction : Reaction of 2-pyridinecarboxylic acid with 2-amino-1,2,3,4-tetrahydroquinoline.
- Catalysis : Utilization of dehydrating agents such as thionyl chloride to facilitate the reaction.
Antiviral Properties
Research indicates that compounds related to this compound exhibit antiviral activity . For instance, derivatives have shown significant inhibitory effects against viruses like influenza A and Coxsackievirus B3 , suggesting their potential use in antiviral therapies.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties , likely through the inhibition of pro-inflammatory cytokines. This mechanism can be crucial in treating conditions characterized by chronic inflammation.
Anticancer Activity
The compound has also been explored for its anticancer potential . It is believed to interfere with various biochemical pathways involved in cell proliferation and apoptosis. For example, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP), which plays a role in various cellular processes including inflammation and cell growth.
- Receptor Modulation : It may modulate receptors involved in neurotransmission and immune responses, thereby influencing neuronal activity and immune function .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for preparing N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide, and what are their yield optimization strategies?
- Methodological Answer : The compound can be synthesized via a multi-step process involving nitro reduction, amide coupling, and cyclization. For example, reduction of a nitro-substituted precursor using hydrogen gas and a palladium catalyst (e.g., Pd/C) in ethanol achieves ~72% yield, followed by purification via flash chromatography . Key strategies include:
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry (e.g., aromatic protons at δ 7.0–8.0 ppm, carbonyl signals at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 369.2118 vs. calculated 369.2107) .
- X-ray crystallography : SHELX software for resolving crystal structures, particularly for polymorph identification (e.g., SHELXL refinement) .
Q. What in vitro assays are typically used to screen its biological activity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC determination).
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to measure interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity discrepancies : Use HPLC (≥98% purity) and orthogonal methods (e.g., TLC) to verify batch consistency .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).
- Structural analogs : Compare with derivatives (e.g., sulfonamide vs. carboxamide substituents) to isolate pharmacophoric features .
Q. What strategies are effective for chiral separation of enantiomers in derivatives of this compound?
- Methodological Answer : Chiral resolution methods include:
- Supercritical fluid chromatography (SFC) : Using a Chiralpak AD-H column with 50% isopropyl alcohol/CO (0.2% diethylamine) at 100 bar, achieving >99% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., proline derivatives) .
- Crystallization-induced diastereomerism : Salt formation with chiral acids (e.g., tartaric acid) .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodological Answer :
- CYP inhibition assays : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS.
- Docking studies : Molecular modeling (e.g., AutoDock Vina) to predict binding modes in CYP active sites.
- Metabolite identification : HR-MS/MS to detect oxidative metabolites (e.g., hydroxylation or N-dealkylation) .
Q. What experimental approaches are used to study polymorphic forms of this compound?
- Methodological Answer : Polymorph characterization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
